An In-depth Technical Guide to the Basic Properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide
An In-depth Technical Guide to the Basic Properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the core basic properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and the constituent functional groups to project its chemical behavior, reactivity, and potential biological significance. The insights herein are intended to guide researchers in the strategic design of synthetic routes, characterization protocols, and screening assays.
Introduction: The Scientific Rationale
The convergence of a pyridine scaffold, a cyano moiety, and a sulfonamide functional group within a single molecular entity presents a compelling case for its investigation in drug discovery programs. Pyridine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Furthermore, the cyano group, an electron-withdrawing moiety, can modulate the electronic properties of the pyridine ring and serve as a handle for further chemical transformations. This guide will therefore explore the anticipated properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, built upon the foundational knowledge of these key components.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Based on the constituent functional groups, the following properties for 5-cyano-N,N-dimethylpyridine-2-sulfonamide can be anticipated.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H8N4O2S | Based on structural components. |
| Molecular Weight | 224.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic molecules of this class.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | The presence of polar functional groups (cyano, sulfonamide) suggests some water solubility, though the overall organic character will limit it. Hydrogen bonding capabilities of the pyridine nitrogen and sulfonamide oxygens will enhance solubility in polar protic solvents.[3] |
| pKa | Weakly basic | The pyridine nitrogen will be the primary basic center. However, the electron-withdrawing effects of both the 5-cyano and 2-sulfonamide groups are expected to significantly reduce its basicity compared to unsubstituted pyridine. |
| LogP | 0.5 - 1.5 (Estimated) | This is a calculated estimation. The N,N-dimethyl groups contribute to lipophilicity, while the cyano and sulfonamide groups increase polarity. |
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. The synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide would likely proceed through a key intermediate, 5-cyanopyridine-2-sulfonyl chloride.
Proposed Synthetic Pathway
The most plausible synthetic strategy involves a two-step process: the formation of the sulfonyl chloride followed by amidation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
3.2.1. Synthesis of 5-cyanopyridine-2-sulfonyl chloride
This procedure is adapted from established methods for the synthesis of pyridine-2-sulfonyl chlorides from their corresponding thiols.[4][5]
-
Dissolution: Dissolve 2-mercapto-5-cyanopyridine in a suitable solvent such as aqueous acetic acid or concentrated hydrochloric acid at a low temperature (0-5 °C).
-
Oxidative Chlorination: Slowly add an oxidizing agent, such as chlorine gas or an aqueous solution of sodium hypochlorite, while maintaining the low temperature. The reaction is typically vigorous and exothermic.
-
Work-up: After the addition is complete, stir the reaction mixture for a specified time. The product can then be extracted with an organic solvent like dichloromethane.
-
Purification: The crude sulfonyl chloride is often used directly in the next step due to its reactivity. If necessary, purification can be attempted by chromatography, though care must be taken to avoid decomposition.
3.2.2. Synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide
This is a standard amidation of a sulfonyl chloride.[6]
-
Reaction Setup: Dissolve the crude 5-cyanopyridine-2-sulfonyl chloride in an inert solvent like dichloromethane or THF.
-
Amine Addition: Add a solution of dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with an excess of a non-nucleophilic base like triethylamine) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of 5-cyano-N,N-dimethylpyridine-2-sulfonamide would rely on a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | - Three distinct aromatic proton signals in the pyridine region (likely complex multiplets or doublets of doublets). - A singlet corresponding to the two methyl groups of the N,N-dimethylsulfonamide moiety. The chemical shift will be influenced by the sulfonamide group. |
| ¹³C NMR | - A signal for the cyano carbon. - Signals for the five distinct carbons of the pyridine ring. - A signal for the methyl carbons of the N,N-dimethylsulfonamide group. |
| IR Spectroscopy | - A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. - Strong absorption bands in the ranges of 1335-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the S=O stretching of the sulfonamide group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight. - Characteristic fragmentation patterns involving the loss of SO₂, N(CH₃)₂, and cleavage of the pyridine ring. |
Chemical Reactivity and Stability
The reactivity of 5-cyano-N,N-dimethylpyridine-2-sulfonamide is dictated by the interplay of its functional groups.
Caption: Key reactivity sites of the target molecule.
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Pyridine Ring: The pyridine nitrogen atom is a site of basicity and can be protonated or alkylated. However, the strong electron-withdrawing nature of the 5-cyano and 2-sulfonamide groups deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.
-
Cyano Group: The nitrile functionality is a versatile handle for chemical transformations. It can undergo hydrolysis to the corresponding carboxamide or carboxylic acid under acidic or basic conditions. It can also be reduced to an aminomethyl group.[7]
-
N,N-dimethylsulfonamide Group: This group is generally stable under a wide range of reaction conditions. The S-N bond is robust, and the N,N-dimethyl substitution prevents reactions that would occur on a primary or secondary sulfonamide nitrogen.[8]
The compound is expected to be stable under normal storage conditions, protected from strong acids, bases, and high temperatures.
Potential Biological Relevance
While no specific biological activity has been reported for 5-cyano-N,N-dimethylpyridine-2-sulfonamide, the combination of the pyridine and sulfonamide moieties suggests several potential therapeutic applications.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Pyridine-containing sulfonamides have been explored as potent and selective inhibitors of these enzymes.[9][10][11]
-
Cyclooxygenase (COX) Inhibition: Certain pyridine acyl sulfonamides have demonstrated potent inhibitory activity against COX-2, an enzyme implicated in inflammation and cancer.[12] The structural features of the target compound align with those of known COX-2 inhibitors.
-
Anticancer Activity: The sulfonamide moiety is present in numerous anticancer drugs.[2] Pyridine carbothioamides bearing a sulfonamide group have been investigated as tubulin polymerization inhibitors, a validated anticancer mechanism.[2]
-
Antibacterial Agents: The sulfonamide class of drugs has a long history as antibacterial agents.[13] The incorporation of a pyridine ring could modulate the antibacterial spectrum and potency.
Conclusion
5-cyano-N,N-dimethylpyridine-2-sulfonamide represents a molecule with significant potential in the field of medicinal chemistry. This in-depth analysis, based on the established properties of its constituent functional groups and related analogues, provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical and spectroscopic properties will aid in its identification and purification. The potential for this compound to exhibit a range of biological activities, particularly as an enzyme inhibitor or anticancer agent, warrants its further investigation. This guide serves as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
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